molecular formula C12H20N2O2 B2999302 4-{[2-(propan-2-yl)-1H-imidazol-1-yl]methyl}oxan-4-ol CAS No. 2168160-63-0

4-{[2-(propan-2-yl)-1H-imidazol-1-yl]methyl}oxan-4-ol

Cat. No.: B2999302
CAS No.: 2168160-63-0
M. Wt: 224.304
InChI Key: FXJDZGMQBMGNAG-UHFFFAOYSA-N
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Description

Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . It is the basic core of some natural products such as histidine, purine, histamine and DNA based structures, etc .


Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .


Physical and Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It is amphoteric in nature i.e., it shows both acidic and basic properties .

Scientific Research Applications

Synthesis and Characterization

  • The compound has been used as an intermediate in the synthesis of new imidazole-containing antifungal agents, as demonstrated by Attia et al. (2013) in their study on the synthesis and characterization of related compounds. They highlight the compound's utility in developing antifungal agents due to its structural properties (Attia et al., 2013).

Corrosion Inhibition

  • Ammal et al. (2018) explored the use of imidazole derivatives, including compounds structurally similar to "4-{[2-(propan-2-yl)-1H-imidazol-1-yl]methyl}oxan-4-ol", as corrosion inhibitors. Their study shows the potential of these compounds in protecting metals against corrosion, particularly in acidic environments (Ammal et al., 2018).

Catalysis

  • Imidazole compounds, akin to the mentioned chemical, have been used as catalysts in intramolecular reactions. For example, Pouy et al. (2012) investigated the catalytic activity of similar compounds in hydroalkoxylation and hydroamination of alkynes, demonstrating their efficiency in facilitating these chemical transformations (Pouy et al., 2012).

Molecular Aggregation

  • Research by Matwijczuk et al. (2016) on compounds with similar structures focused on their aggregation behavior in various solvents. This study is significant for understanding the physicochemical properties of these compounds and their potential applications in various fields (Matwijczuk et al., 2016).

Anticancer Agents

  • Rashid et al. (2012) synthesized benzimidazoles bearing oxadiazole nucleus, related to the queried compound, and assessed their potential as anticancer agents. This research demonstrates the therapeutic applications of such compounds in medicine (Rashid et al., 2012).

Nonlinear Optical Properties

  • Almansour et al. (2016) studied the nonlinear optical (NLO) properties of benzimidazole-tethered oxazepine heterocyclic hybrids. These studies are crucial for the development of materials for optical and electronic applications (Almansour et al., 2016).

Spectroscopic and Thermodynamic Properties

  • Uppal et al. (2019) conducted spectroscopic and thermodynamic studies on a compound structurally similar to the queried chemical. These studies are essential for understanding the fundamental properties of these compounds and their potential applications (Uppal et al., 2019).

Future Directions

The future directions for research into imidazole compounds are vast, given their broad range of chemical and biological properties . They are an important synthon in the development of new drugs , and there is a great importance of heterocyclic ring containing drugs .

Properties

IUPAC Name

4-[(2-propan-2-ylimidazol-1-yl)methyl]oxan-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O2/c1-10(2)11-13-5-6-14(11)9-12(15)3-7-16-8-4-12/h5-6,10,15H,3-4,7-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXJDZGMQBMGNAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC=CN1CC2(CCOCC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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